1-(3-chloro-4-methylphenyl)-N-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
1-(3-Chloro-4-methylphenyl)-N-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 3-chloro-4-methylphenyl group at the 1-position and an isopropylamine substituent at the 4-position. The chlorine and methyl groups on the phenyl ring enhance lipophilicity and influence target binding, while the isopropylamine moiety may modulate solubility and pharmacokinetics.
Properties
IUPAC Name |
1-(3-chloro-4-methylphenyl)-N-propan-2-ylpyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN5/c1-9(2)20-14-12-7-19-21(15(12)18-8-17-14)11-5-4-10(3)13(16)6-11/h4-9H,1-3H3,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCQNDXOAPZRAMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=NC=NC(=C3C=N2)NC(C)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chloro-4-methylphenyl)-N-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazolopyrimidine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the 3-chloro-4-methylphenyl group: This step involves the use of chlorinated aromatic compounds and suitable coupling reagents.
N-alkylation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
1-(3-chloro-4-methylphenyl)-N-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups, leading to different derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the pyrazolopyrimidine core.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Including sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens, alkyl halides, or other electrophiles/nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit tumor cell proliferation through various mechanisms:
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Cytotoxicity Studies : In vitro studies on cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) demonstrated significant cytotoxic effects:
Cell Line IC50 (µM) A549 12.5 MCF-7 15.0
These findings suggest that the compound could serve as a lead for developing new anticancer therapies by targeting specific signaling pathways involved in cell growth and survival .
Protein Kinase Inhibition
The compound has been investigated for its inhibitory effects on various protein kinases, which are crucial in regulating cellular processes such as proliferation and apoptosis. The planar structure of the pyrazolo[3,4-d]pyrimidine core is essential for maintaining its inhibitory potency against key kinases like CLK1 and DYRK1A. These kinases are implicated in several cancers, making this compound a candidate for further development as a targeted therapy .
Study on Anticancer Efficacy
A comprehensive study evaluated the efficacy of the compound against multiple cancer cell lines. The results indicated that it not only inhibited proliferation but also induced apoptosis in sensitive cell lines. The study utilized flow cytometry and Western blotting to assess apoptotic markers, confirming the compound's role in triggering programmed cell death .
Enzyme Inhibition Research
Another study focused on the compound's ability to inhibit specific enzymes involved in cancer progression. The results showed that it effectively reduced kinase activity, leading to decreased phosphorylation of downstream targets associated with tumor growth .
Mechanism of Action
The mechanism of action of 1-(3-chloro-4-methylphenyl)-N-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations:
- Neuroblastoma Activity : S29 () demonstrates potent activity against SK-N-BE(2) neuroblastoma cells at low doses (5.74 ng/mL). Its 4-fluorobenzylamine substituent and chloroethyl chain likely enhance target binding compared to the isopropylamine in the target compound.
- Kinase Selectivity : NA-PP1 and NM-PP1 () show isoform-specific inhibition (e.g., PKCα), whereas analogs like 2a/SI388 () with methylthio groups exhibit broader kinase interactions. The target compound’s isopropyl group may reduce off-target effects.
Physicochemical Properties
Substituents significantly impact melting points, solubility, and stability:
Table 2: Physicochemical Comparison
Key Observations:
- Melting Points: Styryl derivatives () exhibit higher melting points (~230°C) due to planar aromatic systems, whereas morpholinoethyl analogs () have lower melting points, suggesting reduced crystallinity.
- Spectroscopic Signatures : Methylthio () and styryl groups () produce distinct IR/NMR signals, aiding structural characterization.
Key Observations:
- High-Yield Routes : Compounds like 2b () achieve 71% yield using optimized coupling conditions, whereas bromostyryl derivatives () require harsh reflux conditions, reducing yields to 51%.
- Functional Group Sensitivity: Chloroethyl and morpholinoethyl groups () demand precise stoichiometry to avoid side reactions.
Biological Activity
The compound 1-(3-chloro-4-methylphenyl)-N-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a member of the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure features a pyrazolo[3,4-d]pyrimidine core, which is known for various biological activities including anti-inflammatory and anticancer properties.
The biological activity of pyrazolo[3,4-d]pyrimidines often involves interaction with specific enzymes and receptors. The presence of the chloro and methyl groups on the aromatic ring may enhance binding affinity to target proteins. Research indicates that compounds in this class can inhibit various kinases and enzymes involved in cell signaling pathways.
1. Anticancer Activity
Pyrazolo[3,4-d]pyrimidines have shown promise in cancer therapy by targeting specific kinases involved in tumor growth. For instance, studies have demonstrated that derivatives exhibit inhibitory effects on CSNK2 (Casein Kinase 2), which is implicated in cancer progression. A notable study reported that certain pyrazolo[3,4-d]pyrimidine derivatives displayed significant cytotoxicity against different cancer cell lines through apoptosis induction mechanisms .
2. Anti-inflammatory Effects
Research has highlighted the anti-inflammatory properties of pyrazolo[3,4-d]pyrimidines through inhibition of COX enzymes (Cyclooxygenases). In vitro studies indicated that certain derivatives effectively reduced inflammation markers in cell cultures .
3. Antiviral Activity
Recent investigations into the antiviral potential of pyrazolo[3,4-d]pyrimidines have identified compounds that inhibit viral replication mechanisms. Specifically, modifications to the core structure have been linked to enhanced activity against β-coronaviruses .
Case Studies
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer effects of a series of pyrazolo[3,4-d]pyrimidine derivatives on human breast cancer cells (MCF-7). The results showed that compounds with specific substitutions at the 4-position exhibited IC50 values in the low micromolar range, indicating potent anticancer activity compared to standard chemotherapeutics .
Case Study 2: Anti-inflammatory Screening
In another study focusing on anti-inflammatory activity, a series of synthesized pyrazolo[3,4-d]pyrimidines were tested for their ability to inhibit COX-1 and COX-2 enzymes. The most active compounds demonstrated IC50 values significantly lower than those of traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Comparative Analysis
The following table summarizes key biological activities and IC50 values for selected pyrazolo[3,4-d]pyrimidine derivatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
